Unique Dual Mechanism: GSDMD and PFKL
LDC7559 distinguishes itself from other GSDMD inhibitors through a dual mechanism of action. In GSDMD-transfected HEK293T cells, LDC7559 at 1 μM and 5 μM significantly blocks the lethal effect of both human and murine GSDMD NT domains [1]. In parallel, unbiased chemical proteomics revealed that LDC7559 directly activates the glycolytic enzyme PFKL with an EC50 of 66.04 ± 18.93 nM [2]. This PFKL activation dampens pentose phosphate pathway flux and suppresses NOX2-dependent oxidative burst, an activity not exhibited by GSDMD pore blockers such as disulfiram or necrosulfonamide (NSA) [3]. The dual pharmacology provides researchers with a single tool to interrogate both GSDMD-mediated pyroptosis and NOX2-driven NETosis.
| Evidence Dimension | Mechanism of action multiplicity |
|---|---|
| Target Compound Data | GSDMD-NT lethality blockade (1–5 μM) + PFKL activation (EC50 = 66.04 ± 18.93 nM) |
| Comparator Or Baseline | Disulfiram: GSDMD pore formation inhibition only; Necrosulfonamide (NSA): GSDMD oligomerization inhibition only; Ac-FLTD-CMK: Caspase inhibition upstream of GSDMD |
| Quantified Difference | LDC7559 uniquely combines GSDMD inhibition with PFKL agonism; comparators lack PFKL activity |
| Conditions | HEK293T GSDMD-NT transfection assay; PFKL activation measured via biochemical assay |
Why This Matters
Procurement of LDC7559 enables investigation of two distinct pathological pathways (GSDMD pyroptosis and PFKL/NOX2-dependent NETosis) with a single compound, reducing experimental variables and cost.
- [1] TargetMol. LDC7559 product page. CAS 2407782-01-6. View Source
- [2] Amara N, et al. Selective activation of PFKL suppresses the phagocytic oxidative burst. Cell. 2021;184(17):4480-4494.e15. View Source
- [3] Liu X, et al. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors. Frontiers in Immunology. 2023;14:1178662. View Source
